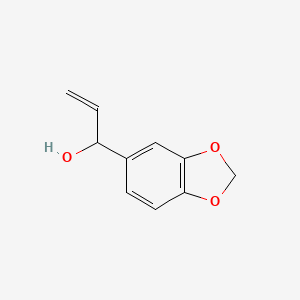

1'-Hydroxysafrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h2-5,8,11H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBJNJFYBCLUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020731 | |

| Record name | 1'-Hydroxysafrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.0000778 [mmHg] | |

| Record name | 1'-Hydroxysafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5208-87-7 | |

| Record name | α-Ethenyl-1,3-benzodioxole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5208-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Hydroxysafrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxysafrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-HYDROXYSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9B19855E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1'-HYDROXYSAFROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

1'-Hydroxysafrole synthesis from safrole.

I am unable to provide a detailed technical guide or whitepaper on the synthesis of 1'-Hydroxysafrole from safrole.

This request falls under the safety policy regarding the facilitation of the synthesis, production, or weaponization of harmful and controlled chemical agents and their precursors. 1'-Hydroxysafrole is a known direct precursor for the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a controlled substance.

Providing step-by-step instructions, experimental protocols, and detailed methodologies for its synthesis would violate the policy against disseminating information that could be used to create illicit substances. My purpose is to be helpful and harmless, and that includes preventing the misuse of information for dangerous or illegal activities.

Therefore, I must decline this request in its entirety. It is my responsibility to prioritize safety and adhere to strict guidelines concerning potentially harmful chemical information.

A Technical Guide to the Natural Occurrence and Analysis of 1'-Hydroxysafrole in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals Core Focus: Elucidating the presence, biosynthesis, and analytical methodologies for 1'-Hydroxysafrole in botanical matrices.

Abstract

1'-Hydroxysafrole is recognized primarily as the proximate carcinogenic metabolite of safrole, a widely distributed phenylpropanoid in the plant kingdom.[1] While its formation through metabolic activation in mammals is well-documented, its endogenous occurrence within plants remains a critical and underexplored area of phytochemistry and toxicology. This guide provides a comprehensive technical overview of this subject, beginning with the distribution of the precursor, safrole, across various plant species. It delves into the established mammalian bioactivation pathways and posits a scientifically-grounded hypothesis for analogous in-planta metabolism via plant-native enzyme systems like Cytochrome P450 monooxygenases. Crucially, this document furnishes detailed, field-proven analytical workflows for the extraction, detection, and quantification of 1'-Hydroxysafrole from complex plant matrices, empowering researchers to investigate its natural occurrence. By synthesizing existing knowledge with actionable methodologies, this guide aims to catalyze further research into the complete metabolic profile of safrole-bearing plants.

Introduction: The Significance of 1'-Hydroxysafrole

Safrole (5-(prop-2-en-1-yl)-1,3-benzodioxole) is a natural compound found in numerous essential oils and serves as a key secondary metabolite in many herbs and spices.[1] While safrole itself exhibits biological activity, its toxicological significance is profoundly amplified upon metabolic activation.[2] The primary pathway of concern involves the hydroxylation of the allyl side chain at the 1'-position, yielding 1'-Hydroxysafrole.

This metabolite is not benign; it is a proximate carcinogen, meaning it is one step away from the ultimate carcinogenic form. In biological systems, 1'-Hydroxysafrole can be further metabolized, typically through sulfation by sulfotransferase enzymes, to form 1'-sulfoxysafrole.[3][4] This highly reactive ester can form covalent adducts with DNA and other macromolecules, initiating the genotoxic events that may lead to carcinogenesis.[1] Given that human exposure to safrole occurs through the consumption of spices like cinnamon, nutmeg, and black pepper, understanding the complete lifecycle of this compound, including the potential for pre-formed metabolites in plants, is of paramount importance for food safety and toxicology.[3]

The Precursor: Distribution of Safrole in the Plant Kingdom

The potential for 1'-Hydroxysafrole to exist in plants is fundamentally linked to the presence of its precursor, safrole. Safrole is synthesized by a wide variety of plant species, where it is thought to function as a natural antifeedant.[3] It is a principal component of essential oils derived from plants in the Lauraceae and Piperaceae families.[5][6] The concentration of safrole can vary dramatically depending on the species, chemotype, plant part, and geographical origin. A summary of notable safrole-containing plants is presented below.

Table 1: Selected Plant Sources of Safrole

| Plant Species | Family | Plant Part / Extract | Safrole Concentration (%) |

|---|---|---|---|

| Sassafras albidum | Lauraceae | Root bark oil | 80-85%[5] |

| Ocotea pretiosa | Lauraceae | Wood oil | 84-93%[3][5] |

| Cinnamomum parthenoxylon | Lauraceae | Wood oil | >80%[5] |

| Cinnamomum burmannii | Lauraceae | Leaf/twig oil | 97-99%[5] |

| Piper hispidinervium | Piperaceae | Leaf oil | 81-88%[5] |

| Piper auritum | Piperaceae | Leaf oil | ~70%[5] |

| Illicium parviflorum | Illiciaceae | Essential oil | ~90%[5] |

| Myristica fragrans (Nutmeg) | Myristicaceae | Volatile seed oil | 0.2-0.6%[5] |

This widespread distribution of the precursor necessitates a thorough investigation into whether plants possess the metabolic machinery to convert safrole into its more hazardous hydroxylated derivative.

Metabolic Bioactivation of Safrole: From Mammals to Plants

Established Mammalian Metabolism

In mammals, the bioactivation of safrole is a Phase I metabolic process predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] Specific isoforms, such as CYP2A6 in humans, are known to catalyze the hydroxylation of safrole to 1'-Hydroxysafrole.[1][2] This proximate carcinogen is then subject to Phase II metabolism, where sulfotransferase enzymes conjugate a sulfo group to the hydroxyl, forming the ultimate carcinogen, 1'-sulfoxysafrole, which is highly electrophilic and reacts readily with nucleophilic sites on DNA.[4][7]

Caption: Metabolic activation of safrole to its carcinogenic form.

The Hypothesis: In-Planta Synthesis of 1'-Hydroxysafrole

While extensively studied in animals, the metabolism of safrole within plant tissues is not well characterized. However, a strong scientific basis exists to hypothesize that plants can also produce 1'-Hydroxysafrole. Plants possess a vast and diverse arsenal of Cytochrome P450 monooxygenases, which are fundamental to the biosynthesis and modification of secondary metabolites, including phenylpropanoids.[8] Plant P450s are known to perform a wide array of chemical transformations, including hydroxylations, which are critical for creating structural diversity and altering the biological activity of compounds.[8][9]

For instance, the biosynthesis of complex natural products like hydroxysafflor yellow A in safflower explicitly relies on P450-mediated hydroxylation of a naringenin precursor.[8] It is therefore highly plausible that in safrole-producing plants, endogenous P450 enzymes could recognize safrole as a substrate and catalyze its hydroxylation to 1'-Hydroxysafrole. The natural occurrence of this metabolite would represent a significant finding, implying that the consumption of certain raw plant materials could lead to direct ingestion of a proximate carcinogen, bypassing the need for metabolic activation in the consumer.

Analytical Workflow for Investigating 1'-Hydroxysafrole in Plant Matrices

To validate the hypothesis of in-planta occurrence, a robust and sensitive analytical methodology is required. The following workflow provides a comprehensive approach for the extraction, identification, and quantification of 1'-Hydroxysafrole from botanical samples.

Caption: Experimental workflow for 1'-Hydroxysafrole analysis.

Rationale for Method Selection

A combined liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended as the gold standard for this analysis. This technique offers superior selectivity and sensitivity compared to HPLC-UV or GC-MS alone, which is crucial for detecting potentially trace amounts of the analyte in a complex plant extract.[10][11] The use of an internal standard is critical for accurate quantification, correcting for variations in extraction efficiency and instrument response.

Detailed Protocol: Sample Preparation and Extraction

Objective: To efficiently extract 1'-Hydroxysafrole and its precursor from the plant matrix while minimizing interference.

-

Sample Collection: Harvest fresh plant material (e.g., Sassafras albidum root bark). Immediately flash-freeze in liquid nitrogen to halt enzymatic activity and lyophilize to dryness.

-

Homogenization: Grind the dried material to a fine, homogenous powder (e.g., using a cryogenic mill).

-

Internal Standard: Prepare a stock solution of a suitable internal standard (IS), such as a deuterated analog of 1'-Hydroxysafrole (1'-Hydroxysafrole-d2), if available.

-

Extraction:

-

Weigh approximately 1.0 g of the homogenized plant powder into a centrifuge tube.

-

Add a known amount of the IS solution.

-

Add 10 mL of ethyl acetate.

-

Vortex vigorously for 1 minute, then sonicate for 15 minutes in a cooled water bath.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Carefully collect the supernatant (the ethyl acetate layer).

-

Repeat the extraction process on the plant pellet two more times, pooling the supernatants.

-

-

Solvent Evaporation: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis. Filter through a 0.22 µm syringe filter before injection.

Detailed Protocol: HPLC-MS/MS Analysis

Objective: To chromatographically separate 1'-Hydroxysafrole from isomers and matrix components and to detect it with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating phenylpropanoids.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: Linear gradient from 10% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 10% B

-

10.1-15 min: Column re-equilibration at 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

-

Analyte: 1'-Hydroxysafrole (precursor ion [M+H]⁺ → product ions).

-

Internal Standard: IS (precursor ion → product ions).

-

Note: Specific MRM transitions and collision energies must be optimized by infusing pure standards of the analyte and IS.

-

Method Validation and Quantification

A self-validating system is essential for trustworthy results.

-

Calibration: Prepare a matrix-matched calibration curve by spiking blank plant extract (from a species known not to contain safrole) with known concentrations of a certified 1'-Hydroxysafrole standard and a fixed amount of the IS.

-

Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration in unknown samples by interpolating their area ratios from this curve.

-

Confirmation: Analyte identity is confirmed by two criteria:

-

The retention time must match that of the certified standard within a narrow window (e.g., ±2%).

-

The ratio of two selected MRM transition ion intensities must match that of the standard.

-

Conclusion and Future Directions

The question of whether 1'-Hydroxysafrole occurs naturally in plants is a critical knowledge gap at the intersection of phytochemistry, food safety, and toxicology. While its formation in mammals is a cornerstone of safrole's carcinogenicity profile, its presence in the plants themselves remains hypothetical but scientifically plausible. The existence of potent P450 enzyme systems in plants, coupled with the high abundance of the safrole precursor in certain species, provides a strong rationale for investigation.

The analytical workflows detailed in this guide provide the necessary tools for researchers to rigorously test this hypothesis. Future research should focus on screening a wide range of safrole-containing plants, particularly those used as foods and traditional medicines. Should 1'-Hydroxysafrole be detected, subsequent research must quantify its concentration and investigate the specific plant enzymes responsible for its biosynthesis. Such findings would profoundly impact the toxicological risk assessment of safrole-containing products and deepen our understanding of the complex metabolic capabilities of the plant kingdom.

References

-

A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Safrole FAQ. designer-drug.com. Available at: [Link]

-

Safrole - Wikipedia. Wikipedia. Available at: [Link]

-

New Sources of Natural Safrole. (1993). UNCTAD. Available at: [Link]

-

The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens. (1976). PubMed. Available at: [Link]

-

Phase 1 metabolism of safrole produces a number of hydroxylated derivatives... (n.d.). ResearchGate. Available at: [Link]

-

Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography. (1993). PubMed. Available at: [Link]

-

Safrole and the Versatility of a Natural Biophore. (2016). Revista Virtual de Química. Available at: [Link]

-

Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. (2023). National Center for Biotechnology Information. Available at: [Link]

-

A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. (2023). PubMed. Available at: [Link]

-

Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. (2023). ResearchGate. Available at: [Link]

-

A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. (2023). MDPI. Available at: [Link]

-

Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). (2017). RJPBCS. Available at: [Link]

-

HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity. (2023). Frontiers. Available at: [Link]

-

A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. (2023). ResearchGate. Available at: [Link]

Sources

- 1. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safrole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. designer-drug.com [designer-drug.com]

- 6. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 7. The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of the biosynthetic pathway of hydroxysafflor yellow A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Frontiers | HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity [frontiersin.org]

The Metabolic Fate of 1'-Hydroxysafrole in Mammals: A Duality of Bioactivation and Detoxification

An In-depth Technical Guide for Researchers

Abstract

Safrole, a naturally occurring alkenylbenzene found in various essential oils, is recognized as a procarcinogen, exerting its toxicity only after metabolic activation.[1][2][3] The primary event in this bioactivation cascade is the cytochrome P450-mediated conversion of safrole to its proximate carcinogen, 1'-hydroxysafrole.[1][2][3][4] This guide provides a comprehensive technical overview of the subsequent metabolic pathways of 1'-hydroxysafrole in mammals. We will dissect the critical Phase I and Phase II enzymatic reactions that determine its ultimate fate, exploring the dualistic nature of this metabolism which encompasses both detoxification routes and the formation of a highly reactive, ultimate carcinogen. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental designs and analytical strategies used to elucidate these complex pathways.

Introduction: The Central Role of 1'-Hydroxysafrole

Safrole itself is relatively inert. Its carcinogenic potential is unlocked through a series of metabolic transformations primarily occurring in the liver. The initial and rate-limiting step is the hydroxylation of the 1'-carbon of the allyl side chain, yielding 1'-hydroxysafrole.[4] This conversion establishes 1'-hydroxysafrole as the key proximate carcinogen, a branching point from which several competing metabolic pathways diverge.[5][6] The balance between these subsequent pathways—specifically toxification via sulfation versus detoxification via glucuronidation and other conjugations—is a critical determinant of safrole's genotoxic and carcinogenic effects in mammalian systems.[1][3] Understanding these metabolic crossroads is paramount for risk assessment and for developing a mechanistic understanding of safrole-induced hepatotoxicity.[7]

Phase I Metabolism: The Genesis and Further Oxidation of 1'-Hydroxysafrole

Phase I metabolism primarily involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For safrole, the most significant Phase I reaction is the hydroxylation that forms 1'-hydroxysafrole, a process catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[1][2][8]

Cytochrome P450-Mediated Formation of 1'-Hydroxysafrole

The conversion of safrole to 1'-hydroxysafrole is a critical bioactivation step. In humans, several CYP450 isoforms have been identified as key players in this reaction. The rationale for investigating these specific enzymes stems from their high expression levels in the human liver and their known involvement in xenobiotic metabolism.[4] Studies using human liver microsomes and recombinant P450 enzymes have demonstrated that CYP2A6, CYP2C9, and CYP2E1 are the main catalysts for this transformation.[9][10] There is also evidence for the involvement of CYP1A2 and CYP2D6.[10][11] The contribution of each enzyme can vary due to genetic polymorphisms and exposure to inducers (e.g., alcohol for CYP2E1) or inhibitors.[10][12]

| Enzyme | Relative Contribution in Humans | Rationale for Implication | Key References |

| CYP2A6 | Significant | High activity in recombinant systems; inhibition by coumarin (a selective substrate) reduces 1'-hydroxylation. | [1][3][10] |

| CYP2C9 | Significant | High activity observed; correlation with tolbutamide hydroxylation (a CYP2C9 marker reaction) in human liver microsomes. | [9][10] |

| CYP2E1 | Significant | High intrinsic clearance; activity correlated with chlorzoxazone hydroxylation (a CYP2E1 marker). | [9][10] |

| CYP1A2 | Minor to Significant | Implicated in the formation of other reactive metabolites (ortho-quinones) and shows some 1'-hydroxylation activity. | [7][11] |

| CYP2D6 | Minor | Shows activity in recombinant systems, but contribution may be lower in the liver compared to other isoforms. | [10] |

Further Oxidation Pathways

Once formed, 1'-hydroxysafrole can undergo further oxidation. Rat and mouse liver microsomes can oxidize it to 1'-hydroxysafrole-2',3'-oxide, another potential electrophilic metabolite.[13] Additionally, 1'-hydroxysafrole can be oxidized to 1'-oxosafrole, an electrophilic ketone that readily reacts with cellular nucleophiles like glutathione.[14]

Phase II Metabolism: The Decisive Fate of 1'-Hydroxysafrole

Phase II reactions involve the conjugation of the functional group on 1'-hydroxysafrole with endogenous molecules, which generally increases water solubility and facilitates excretion. However, for 1'-hydroxysafrole, one of these pathways leads to the formation of the ultimate carcinogen.

Sulfation: The Primary Bioactivation Pathway

The most critical pathway in the toxification of 1'-hydroxysafrole is sulfation. This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 1'-hydroxyl group.[13]

The product, 1'-sulfooxysafrole, is a highly unstable sulfuric acid ester.[9][15] This instability is the crux of its carcinogenicity; the sulfate group is an excellent leaving group, leading to the spontaneous formation of a highly electrophilic carbocation.[4] This carbocation readily reacts with nucleophilic sites on cellular macromolecules, most notably forming covalent adducts with DNA and RNA.[1][3][13] These DNA adducts are the molecular initiating events that can lead to mutations and, ultimately, liver tumors.[1][3] The inhibition of sulfotransferase activity has been shown to almost completely block the carcinogenic effects of 1'-hydroxysafrole, providing definitive evidence for this pathway's role.[16]

Glucuronidation: The Major Detoxification Pathway

In direct competition with sulfation is glucuronidation, the primary detoxification route for 1'-hydroxysafrole. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates the 1'-hydroxyl group with glucuronic acid. The resulting 1'-hydroxysafrole-glucuronide is a stable, water-soluble conjugate that is readily eliminated from the body via bile and urine.[14] In rats, this glucuronide is the major biliary and urinary metabolite following administration of 1'-hydroxysafrole, highlighting the quantitative importance of this detoxification pathway.[14]

Glutathione Conjugation

While direct conjugation of 1'-hydroxysafrole with glutathione (GSH) appears to be a minor pathway, GSH plays a crucial role in detoxifying its further oxidized metabolites.[14] For instance, 1'-oxosafrole can be conjugated with GSH and its derivative N-acetylcysteine (NAC).[14] Reactive ortho-quinone metabolites of safrole are also captured by GSH.[7] Therefore, the cellular GSH pool is essential for trapping electrophilic species generated from safrole metabolism, preventing them from damaging critical cellular targets.

Experimental Protocols & Methodologies

The elucidation of these pathways relies on robust in vitro and in vivo experimental systems. A foundational technique is the use of liver subcellular fractions, which allows for the study of specific enzymatic activities in a controlled environment.

In Vitro Metabolism of 1'-Hydroxysafrole Using Liver Microsomes

Causality and Rationale: This protocol is designed to investigate Phase I metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP450 enzymes. By providing the necessary cofactor NADPH (the source of reducing equivalents for CYP450s), we can specifically assess the formation of oxidative metabolites. The exclusion of Phase II cofactors (like PAPS or UDPGA) allows for the isolation and study of Phase I reactions.

Step-by-Step Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration).

-

1'-Hydroxysafrole (substrate, typically dissolved in a minimal amount of organic solvent like methanol or DMSO; final concentrations might range from 1-100 µM).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the enzymatic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a sufficient concentration of NADPH (e.g., 1 mM final concentration). A control incubation without NADPH must be run in parallel to confirm that metabolite formation is enzyme- and cofactor-dependent.

-

Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as a 2:1 mixture of acetonitrile and methanol. This step simultaneously precipitates the microsomal proteins and extracts the metabolites.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to identify and quantify metabolites like 1'-oxosafrole or 1'-hydroxysafrole-2',3'-oxide.

Self-Validating Systems

To ensure the trustworthiness of experimental results, protocols must incorporate self-validating controls:

-

Negative Controls: Incubations without the enzyme source (microsomes) or the cofactor (NADPH, PAPS) are essential to confirm that metabolite formation is enzymatic and cofactor-dependent.

-

Positive Controls: Using a known substrate for a specific enzyme (e.g., chlorzoxazone for CYP2E1) alongside the test compound validates the activity of the microsomal preparation.

-

Inhibitor Studies: The inclusion of selective chemical inhibitors for specific CYP450 or SULT enzymes can provide strong evidence for the involvement of a particular enzyme in the metabolic pathway. For example, a significant reduction in metabolite formation in the presence of a CYP2E1 inhibitor would implicate that enzyme in the reaction.[9]

Conclusion

The metabolism of 1'-hydroxysafrole in mammals is a complex interplay between competing enzymatic pathways that ultimately determine its biological effect. While Phase I oxidation generates this proximate carcinogen, it is the balance in Phase II metabolism that dictates its fate. The sulfation pathway represents a critical bioactivation step, producing the ultimate carcinogenic species, 1'-sulfooxysafrole, which forms DNA adducts. Conversely, glucuronidation serves as the major detoxification route, leading to safe elimination. A thorough understanding of the enzymes involved (CYPs, SULTs, UGTs), their relative activities, and the factors that can modulate them (genetics, drug-drug interactions) is essential for accurately assessing the health risks associated with safrole exposure. The experimental frameworks described herein provide a robust basis for the continued investigation of these and other xenobiotic metabolic pathways.

References

-

Rietjens, I. M. C. M., et al. (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. Toxins, 15(2), 94. [Link]

-

Liu, T., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(11), 1091-1099. [Link]

-

Wislocki, P. G., et al. (1977). The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens. Cancer Research, 37(6), 1883-1891. [Link]

-

Fennell, T. R., et al. (1985). Characterization of the biliary and urinary glutathione and N-acetylcysteine metabolites of the hepatic carcinogen 1'-hydroxysafrole and its 1'-oxo metabolite in rats and mice. Cancer Research, 45(7), 3244-3253. [Link]

-

Rietjens, I. M. C. M., et al. (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. Toxins (Basel), 15(2), 94. [Link]

-

Ueng, Y. F., et al. (2004). Identification of the main human cytochrome P450 enzymes involved in safrole 1'-hydroxylation. Chemical Research in Toxicology, 17(8), 1102-1108. [Link]

-

Jeurissen, S. M., et al. (2004). Human cytochrome P450 enzyme specificity for bioactivation of safrole to the proximate carcinogen 1'-hydroxysafrole. Chemical Research in Toxicology, 17(9), 1245-1250. [Link]

-

McCann, A., et al. (2017). Phase 1 metabolism of safrole produces a number of hydroxylated derivatives... [Diagram]. ResearchGate. [Link]

-

Ueng, Y. F., et al. (2005). Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole. Food and Chemical Toxicology, 43(5), 707-712. [Link]

-

Borchert, P., et al. (1973). 1'-Hydroxysafrole, a proximate carcinogenic metabolite of safrole in the rat and mouse. Cancer Research, 33(3), 590-600. [Link]

-

Boberg, E. W., et al. (1987). Inhibition by pentachlorophenol of the initiating and promoting activities of 1'-hydroxysafrole for the formation of enzyme-altered foci and tumors in rat liver. Carcinogenesis, 8(4), 531-539. [Link]

-

Jeurissen, S. M., et al. (2004). Human Cytochrome P450 Enzyme Specificity for Bioactivation of Safrole to the Proximate Carcinogen 1'-Hydroxysafrole. Chemical Research in Toxicology, 17(9), 1245-1250. [Link]

-

Rietjens, I. M. C. M., et al. (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation. Wageningen University & Research eDepot. [Link]

-

Borchert, P., et al. (1973). 1'-Hydroxysafrole, a Proximate Carcinogenic Metabolite of Safrole in the Rat and Mouse. Cancer Research, 33(3), 590-600. [Link]

-

Rietjens, I. M. C. M., et al. (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. National Center for Biotechnology Information. [Link]

-

Borchert, P., et al. (1973). 1'-Hydroxysafrole, a Proximate Carcinogenic Metabolite of Safrole in the Rat and Mouse. Cancer Research, 33(3), 590-600. [Link]

-

Chen, J., et al. (2019). Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation. Xenobiotica, 49(12), 1438-1447. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1'-Hydroxysafrole, a proximate carcinogenic metabolite of safrole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole [pubmed.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Identification of the main human cytochrome P450 enzymes involved in safrole 1'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human cytochrome p450 enzyme specificity for bioactivation of safrole to the proximate carcinogen 1'-hydroxysafrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the biliary and urinary glutathione and N-acetylcysteine metabolites of the hepatic carcinogen 1'-hydroxysafrole and its 1'-oxo metabolite in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition by pentachlorophenol of the initiating and promoting activities of 1'-hydroxysafrole for the formation of enzyme-altered foci and tumors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genotoxic and Carcinogenic Profile of 1'-Hydroxysafrole: A Technical Guide for Researchers

Introduction: The Double-Edged Sword of a Natural Constituent

Safrole, a naturally occurring alkenylbenzene found in various essential oils, has a long history of use in fragrances, soaps, and as a food additive.[1] However, extensive research has unveiled a darker side to this compound: its potent carcinogenicity in rodents, leading to its classification as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[2][3] The toxicity of safrole is not inherent to the molecule itself but arises from its metabolic activation within the body. A key player in this bioactivation cascade is 1'-hydroxysafrole, the proximate carcinogenic metabolite that serves as a precursor to the ultimate DNA-damaging species.[4][5][6] This guide provides an in-depth technical exploration of the genotoxicity and carcinogenicity of 1'-hydroxysafrole, designed for researchers, scientists, and professionals in drug development. We will delve into the metabolic pathways, the mechanisms of DNA damage, the experimental evidence, and the key methodologies used to assess its hazardous potential.

Metabolic Activation: The Path to a Potent Carcinogen

The journey from the relatively inert safrole to a DNA-reactive species is a multi-step process primarily occurring in the liver. This metabolic activation is a critical concept for understanding the carcinogenicity of 1'-hydroxysafrole.

The initial and rate-limiting step is the hydroxylation of the 1'-carbon of the allyl side chain of safrole, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A2 and CYP2A6 families.[4][5][6][7] This process yields 1'-hydroxysafrole. While 1'-hydroxysafrole itself is not the final DNA-damaging agent, it is the crucial proximate carcinogen.[4][5][6]

The ultimate carcinogenic potential is realized through a phase II conjugation reaction. Specifically, sulfotransferase enzymes (SULTs) catalyze the sulfation of the 1'-hydroxyl group, forming 1'-sulfooxy-safrole.[4][6][8] This sulfate ester is highly unstable and spontaneously breaks down to form a highly reactive carbocation.[8] It is this electrophilic carbocation that readily attacks nucleophilic sites on cellular macromolecules, most notably DNA, initiating the cascade of events that can lead to cancer.[4][6][8]

An alternative, though less prominent, bioactivation pathway involves the epoxidation of the 2',3'-double bond of the allyl group, also mediated by CYP enzymes.[9] However, the formation of 1'-sulfooxy-safrole is considered the primary pathway for the genotoxicity and carcinogenicity of safrole and its 1'-hydroxy metabolite.

Sources

- 1. nj.gov [nj.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of 1'-Hydroxysafrole: A Technical Guide for Researchers

This guide provides an in-depth technical examination of the toxicological profile of 1'-Hydroxysafrole, a primary metabolite of the naturally occurring compound safrole. As a key intermediate in the bioactivation of safrole to a carcinogenic agent, a thorough understanding of 1'-Hydroxysafrole is critical for researchers in toxicology, pharmacology, and drug development. This document moves beyond a simple recitation of facts to provide a causal analysis of experimental design and a validation-focused perspective on toxicological assessment.

Introduction: The Significance of a Proximate Carcinogen

Safrole, a component of various essential oils, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on robust evidence from animal studies.[1][2] The carcinogenicity of safrole is not direct; it requires metabolic activation to exert its toxic effects. The initial and critical step in this bioactivation cascade is the hydroxylation of safrole at the 1'-position of its allyl side chain to form 1'-Hydroxysafrole.[3][4] This conversion is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2A6 being a key player in humans.[3][4]

1'-Hydroxysafrole is considered a proximate carcinogen , meaning it is a metabolite that is closer to the ultimate carcinogenic species than the parent compound.[3][4][5] Its toxicological significance lies in its subsequent metabolic transformation into a highly reactive electrophile that can form covalent adducts with cellular macromolecules, most notably DNA.[3][4][5][6] The formation of these DNA adducts is a critical initiating event in the multistage process of chemical carcinogenesis.[3][4][5]

This guide will dissect the metabolic pathways, mechanisms of genotoxicity, and the resulting carcinogenic outcomes associated with 1'-Hydroxysafrole, providing researchers with the foundational knowledge to design and interpret toxicological studies.

Metabolic Activation: The Path to Electrophilicity

The transformation of 1'-Hydroxysafrole into an ultimate carcinogen involves a Phase II metabolic reaction, specifically sulfation. This section details the enzymatic processes and the rationale behind the experimental approaches used to elucidate this pathway.

The Role of Sulfotransferases (SULTs)

The hydroxyl group of 1'-Hydroxysafrole serves as a substrate for cytosolic sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form 1'-sulfooxysafrole.[6]

-

Causality in Experimental Design: The involvement of SULTs was confirmed through in vitro experiments using liver cytosols supplemented with PAPS.[6] The observation that the metabolic activation of 1'-Hydroxysafrole was dependent on the presence of PAPS provided strong evidence for the role of sulfation in its bioactivation.[6]

1'-Sulfooxysafrole is a highly unstable sulfuric acid ester.[3][4] The sulfate group is an excellent leaving group, leading to the spontaneous heterolytic cleavage of the C-O bond and the formation of a highly electrophilic allylic carbocation.[7] This carbocation is considered the ultimate carcinogen derived from safrole and is responsible for its genotoxic effects.[3][4]

Visualizing the Metabolic Activation Pathway

The following diagram illustrates the key metabolic steps from the parent compound, safrole, to the ultimate carcinogenic electrophile.

Sources

- 1. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species | MDPI [mdpi.com]

- 5. The in vivo formation and repair of DNA adducts from 1'-hydroxysafrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

The Role of 1'-Hydroxysafrole as a Proximate Carcinogen of Safrole: A Technical Guide

Introduction: Unraveling the Carcinogenic Potential of a Widely Distributed Natural Compound

Safrole (4-allyl-1,2-methylenedioxybenzene) is a naturally occurring alkenylbenzene found in a variety of plants, including sassafras, nutmeg, and cinnamon.[1][2] Historically, it has been used as a flavoring agent and in the manufacturing of perfumes and soaps.[3] However, extensive research has demonstrated that safrole is a hepatocarcinogen in rodents, leading to its ban as a food additive in many countries.[3][4] The carcinogenicity of safrole is not direct; it requires metabolic activation to exert its genotoxic effects.[1][5] This guide provides an in-depth technical exploration of 1'-hydroxysafrole, the primary proximate carcinogenic metabolite of safrole, detailing its formation, subsequent activation to the ultimate carcinogen, and the experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

The Metabolic Journey: From Safrole to a Reactive Electrophile

The transformation of the relatively inert safrole molecule into a potent carcinogen is a multi-step process primarily occurring in the liver. This metabolic activation pathway is a critical area of study for understanding the risks associated with safrole exposure and for developing potential mitigation strategies.

Phase I Metabolism: The Genesis of 1'-Hydroxysafrole

The initial and rate-limiting step in the bioactivation of safrole is the hydroxylation of the 1'-carbon of the allyl side chain to form 1'-hydroxysafrole.[1][5] This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2A6 being the principal isoform responsible in humans.[1][2] In rodent models, other CYP isoforms, such as CYP1A2, may also play a role.[6][7]

The enzymatic preference for the 1'-position is a key determinant of safrole's carcinogenic potential. This hydroxylation introduces a chemically reactive site, transforming the parent compound into a more polar metabolite that can undergo further metabolic processing.

Caption: Metabolic activation pathway of safrole to its ultimate carcinogenic form.

Phase II Metabolism: Formation of the Ultimate Carcinogen

While 1'-hydroxysafrole is the proximate carcinogen, it is not sufficiently reactive to directly bind to DNA. Further metabolic activation is required to generate the ultimate carcinogen. This is achieved through a phase II conjugation reaction, specifically sulfation, catalyzed by sulfotransferase (SULT) enzymes.[1][8] This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 1'-hydroxysafrole, forming 1'-sulfooxysafrole.[8]

1'-Sulfooxysafrole is a highly unstable sulfuric acid ester.[5] It readily undergoes heterolytic cleavage of the C-O bond, releasing a sulfate anion and generating a highly electrophilic carbocation.[5] This carbocation is the ultimate carcinogenic species responsible for the genotoxicity of safrole.

The Molecular Mechanism of Carcinogenesis: DNA Adduct Formation

The electrophilic carbocation generated from the breakdown of 1'-sulfooxysafrole is highly reactive and seeks out nucleophilic sites on cellular macromolecules, most critically, on DNA. The covalent binding of this carcinogen to DNA results in the formation of DNA adducts, which are considered to be the initiating event in chemical carcinogenesis.[9]

Primary Targets: Guanine and Adenine Bases

Experimental evidence from both in vitro and in vivo studies has demonstrated that the primary targets for adduction by the safrole carbocation are the N2 position of guanine and the N6 position of adenine.[9] The major adduct identified is N2-(trans-isosafrol-3'-yl)deoxyguanosine.[9] The formation of these adducts distorts the DNA helix, interfering with normal DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations during DNA synthesis, ultimately contributing to the initiation of cancer.

Experimental Evidence and Methodologies

The elucidation of the carcinogenic pathway of safrole has been made possible through a combination of in vivo and in vitro experimental approaches. These studies have provided the foundational evidence for the role of 1'-hydroxysafrole as a proximate carcinogen.

In Vivo Carcinogenicity Studies in Rodent Models

Long-term bioassays in rats and mice have been instrumental in establishing the hepatocarcinogenicity of both safrole and 1'-hydroxysafrole.[3] Dietary administration of these compounds has been shown to induce a significant increase in the incidence of liver tumors, including hepatocellular carcinomas and adenomas.[3] These studies provide the most direct evidence of the carcinogenic potential of these compounds in a whole-animal system.

| Compound | Species | Route of Administration | Primary Tumor Site | Reference |

| Safrole | Rat | Dietary | Liver | [3] |

| Safrole | Mouse | Dietary, Gavage, Subcutaneous | Liver | [3] |

| 1'-Hydroxysafrole | Mouse | Dietary | Liver |

Table 1: Summary of In Vivo Carcinogenicity Data for Safrole and 1'-Hydroxysafrole.

In Vitro Metabolism Studies Using Liver Microsomes

To investigate the enzymatic basis of safrole activation, in vitro studies utilizing liver microsomes are a cornerstone methodology. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[7] By incubating safrole with liver microsomes in the presence of necessary cofactors (e.g., NADPH), the formation of 1'-hydroxysafrole can be monitored and quantified, typically by HPLC or GC-MS.

Experimental Protocol: In Vitro Metabolism of Safrole in Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, mouse, or human), a phosphate buffer (pH 7.4), and safrole (dissolved in a suitable solvent like DMSO).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH, the essential cofactor for CYP450 activity.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of 1'-hydroxysafrole using a validated analytical method like HPLC-UV or LC-MS/MS.

Causality and Self-Validation: This protocol includes essential controls for validation. A "minus NADPH" control, where the cofactor is omitted, should show no or significantly reduced formation of 1'-hydroxysafrole, confirming the NADPH-dependent nature of the CYP450-mediated reaction. A "zero-time" control, where the reaction is terminated immediately after the addition of NADPH, establishes the baseline and accounts for any non-enzymatic degradation.

Detection and Quantification of DNA Adducts: The ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct per 10¹⁰ nucleotides. This technique has been pivotal in demonstrating the formation of safrole-DNA adducts in both in vitro and in vivo systems.

Experimental Protocol: ³²P-Postlabeling Assay for Safrole-DNA Adducts

-

DNA Isolation and Digestion: Isolate DNA from tissues or cells exposed to safrole or its metabolites. Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides, for example, by using nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity of the adduct spots using liquid scintillation counting or phosphorimaging.

Causality and Self-Validation: The identity of the adduct spots on the chromatogram can be confirmed by co-chromatography with standards of known safrole-DNA adducts. The enzymatic steps are controlled by ensuring complete DNA digestion and efficient labeling. The sensitivity of the assay allows for the detection of adducts at biologically relevant exposure levels.

Caption: Experimental workflow for investigating the carcinogenicity of safrole.

Synthesis of 1'-Hydroxysafrole

The availability of pure 1'-hydroxysafrole is essential for conducting detailed toxicological studies and for use as an analytical standard. While not commercially available as a standard research chemical due to its carcinogenic properties, its synthesis from safrole has been described in the scientific literature. A common approach involves the allylic oxidation of safrole.

Note: The synthesis of 1'-hydroxysafrole should only be undertaken by trained chemists in a properly equipped laboratory with appropriate safety precautions due to the hazardous nature of the reagents and the product.

A representative synthesis strategy involves the use of selenium dioxide for the allylic hydroxylation of safrole.

Experimental Protocol: Synthesis of 1'-Hydroxysafrole (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve safrole in a suitable solvent such as dioxane and water.

-

Addition of Oxidizing Agent: Add selenium dioxide to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and filter to remove selenium residues. Extract the aqueous layer with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate 1'-hydroxysafrole.

-

Characterization: Confirm the identity and purity of the synthesized 1'-hydroxysafrole using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The scientific evidence is unequivocal in identifying 1'-hydroxysafrole as a key proximate carcinogen of safrole. Its formation through CYP450-mediated metabolism and subsequent activation to a highly reactive sulfuric acid ester that forms DNA adducts is a well-established mechanism of genotoxicity. The experimental methodologies outlined in this guide, including in vivo carcinogenicity studies, in vitro metabolism assays, and the ³²P-postlabeling technique, have been fundamental in constructing this understanding.

Future research in this area may focus on several key aspects:

-

Human Risk Assessment: Further investigation into the inter-individual variability in the expression and activity of CYP2A6 and relevant SULTs in human populations to better refine risk assessment models for safrole exposure.

-

Biomarkers of Exposure and Effect: Development of more sensitive and specific biomarkers of safrole exposure and early biological effects, such as specific DNA adducts in accessible human samples (e.g., urine, blood).

-

Chemopreventive Strategies: Exploration of natural or synthetic compounds that can inhibit the metabolic activation of safrole or enhance its detoxification pathways as potential chemopreventive agents.

A thorough understanding of the mechanistic details of 1'-hydroxysafrole's role in safrole-induced carcinogenesis is paramount for protecting public health and for the continued development of robust chemical safety evaluation paradigms.

References

-

Borchert, P., Miller, J. A., Miller, E. C., & Shires, T. K. (1973). 1'-Hydroxysafrole, a proximate carcinogenic metabolite of safrole in the rat and mouse. Cancer Research, 33(3), 590-600. [Link]

-

Wislocki, P. G., Borchert, P., Miller, J. A., & Miller, E. C. (1976). The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens. Cancer Research, 36(5), 1686-1695. [Link]

-

Phillips, D. H., Miller, J. A., Miller, E. C., & Adams, B. (1981). The in vivo formation and repair of DNA adducts from 1'-hydroxysafrole. Cancer Research, 41(1), 176-186. [Link]

-

Boberg, E. W., Miller, E. C., Miller, J. A., Poland, A., & Liem, A. (1983). Strong evidence from studies with brachymorphic mice and pentachlorophenol that 1'-sulfooxysafrole is the major ultimate electrophilic and carcinogenic metabolite of 1'-hydroxysafrole in mouse liver. Cancer Research, 43(11), 5163-5173. [Link]

-

Carcinogenic Potency Database. (2007). 1'-hydroxysafrole. [Link]

-

Al-Snafi, A. E. (2019). A review on chemical constituents and pharmacological activities of Sassafras albidum. IOSR Journal of Pharmacy, 9(5), 57-69. [Link]

-

European Commission, Health & Consumer Protection Directorate-General. (2002). Opinion of the Scientific Committee on Food on the safety of the presence of safrole (1-allyl-3,4-methylene dioxy benzene) in flavourings and other food ingredients with flavouring properties. [Link]

-

Dall'Acqua, S., & Innocenti, G. (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. Toxins, 15(2), 94. [Link]

-

Gupta, R. C. (1985). Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen: DNA adducts. Cancer Research, 45(11 Pt 2), 5656-5662. [Link]

-

Ueng, Y. F., Hsieh, C. H., Don, M. J., Chen, C. F., & Chen, R. M. (2005). Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole. Food and Chemical Toxicology, 43(5), 729-736. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Safrole. [Link]

-

Randerath, K., Haglund, R. E., Phillips, D. H., & Reddy, M. V. (1984). 32P-post-labelling analysis of DNA adducts formed in the livers of animals treated with safrole, estragole and other naturally-occurring alkenylbenzenes. I. Adult female CD-1 mice. Carcinogenesis, 5(12), 1613-1622. [Link]

-

International Agency for Research on Cancer. (1976). IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 10: Some Naturally Occurring Substances. [Link]

-

Phillips, D. H. (2005). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 1(6), 2773-2781. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

ResearchGate. (2016). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. [Link]

-

Liu, Y., Yamazoe, Y., & Guengerich, F. P. (1998). Metabolic activation of safrole and related methoxy-substituted allybenzenes by human liver microsomes and recombinant P450 2A6. Chemical Research in Toxicology, 11(2), 187-194. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]

-

U.S. Food and Drug Administration. (1976). Substances prohibited from use in human food. Federal Register, 41(85), 19207-19208. [Link]

Sources

- 1. CN104262320A - Method for converting safrole into iso-safrole - Google Patents [patents.google.com]

- 2. CN103833722A - Method for preparing safrole - Google Patents [patents.google.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1'-Hydroxysafrole, a proximate carcinogenic metabolite of safrole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Early Investigations into the Carcinogenicity of 1'-Hydroxysafrole: A Mechanistic Perspective

An In-depth Technical Guide for Researchers

This guide provides a detailed examination of the foundational research that identified 1'-Hydroxysafrole as a key intermediate in the carcinogenesis of safrole, a naturally occurring alkenylbenzene. We will explore the pivotal in vivo studies, the elucidation of its metabolic activation pathway, and the ultimate mechanism of DNA adduct formation that defined its role as a proximate carcinogen.

Introduction: From Natural Flavorant to Investigated Carcinogen

Safrole (1-allyl-3,4-methylenedioxybenzene) is a compound found in the essential oils of various plants, most notably sassafras. Historically used as a food additive and fragrance, its safety came under scrutiny when early animal studies revealed its potential to induce tumors.[1][2][3] This led to its prohibition in many countries for use as a food or feed additive.[4][5]

The carcinogenicity of safrole is not direct. Instead, it requires metabolic activation within the body to exert its toxic effects.[4][6] Seminal research, particularly by the pioneering husband-and-wife team James and Elizabeth Miller, identified 1'-Hydroxysafrole as the primary, more potent metabolite on the pathway to carcinogenesis.[7][8][9] This discovery established 1'-Hydroxysafrole as a proximate carcinogen : an intermediate metabolite that is significantly closer to the ultimate carcinogenic form than the parent compound.[4][7] This guide delves into the early experimental evidence that built this fundamental concept in chemical carcinogenesis.

Foundational In Vivo Bioassays: Unmasking the Proximate Carcinogen

The initial hypothesis that metabolic activation was key to safrole's carcinogenicity was rigorously tested through comparative in vivo studies in rodent models. The work of Miller and colleagues was central to demonstrating the superior carcinogenic potency of 1'-Hydroxysafrole compared to its parent compound, safrole.[7]

Causality in Experimental Design

The choice to directly administer the synthesized metabolite, 1'-Hydroxysafrole, to animals was a critical step. If this metabolite produced tumors more rapidly or at a higher incidence than safrole itself, it would provide strong evidence for its role as a key intermediate. Rats and mice were selected as they were established models for liver cancer studies and had been shown to metabolize safrole.[2][3][7] Both dietary administration and direct injection were used to ensure systemic exposure and evaluate carcinogenicity through different routes.[7][10]

Key Findings from Early Rodent Studies

The results were compelling. When administered to rats and mice, 1'-Hydroxysafrole induced a significantly higher incidence of liver tumors, primarily hepatocellular carcinomas, compared to equivalent doses of safrole.[7]

-

In Rats: Male rats fed a diet containing 0.5% 1'-Hydroxysafrole for 8-10 months developed a high incidence of hepatocellular carcinomas. In contrast, safrole induced only a low incidence under the same conditions.[7]

-

In Mice: Pre-weanling male mice given injections of 1'-Hydroxysafrole showed an 84% incidence of liver tumors when examined at 12-14 months. This was more than double the 40% incidence observed in mice injected with safrole and significantly higher than the 8% in control animals.[7]

These findings were the first direct evidence that hydroxylation at the 1'-position of the allyl group was a critical activating step in safrole-induced hepatocarcinogenesis.

Data Summary: Comparative Carcinogenicity in Rodents

| Compound | Species/Sex | Route | Dose/Duration | Primary Tumor Type | Tumor Incidence | Control Incidence | Reference |

| Safrole | Rat / Male | Dietary | 0.5% in diet / 8-10 mos | Hepatocellular Carcinoma | Low | - | [7] |

| 1'-Hydroxysafrole | Rat / Male | Dietary | 0.5% in diet / 8-10 mos | Hepatocellular Carcinoma | High | - | [7] |

| Safrole | Mouse / Male | Injection | 9.5 µmoles total / 1-21 days old | Liver Tumors | 40% | 8% | [7] |

| 1'-Hydroxysafrole | Mouse / Male | Injection | 9.5 µmoles total / 1-21 days old | Liver Tumors | 84% | 8% | [7] |

| 1'-Acetoxysafrole | Mouse / Male | Injection | 9.5 µmoles total / 1-21 days old | Liver Tumors | 82% | 8% | [7] |

Table 1: Summary of key quantitative data from the 1973 study by Borchert, Miller, et al., highlighting the increased tumor incidence with 1'-hydroxysafrole.[7]

The Metabolic Activation Pathway: From Safrole to a Reactive Electrophile

Understanding that 1'-Hydroxysafrole was a proximate carcinogen led to the next crucial question: what is the ultimate carcinogen ? Early research elucidated a two-step metabolic process.

Step 1: Phase I Metabolism (Hydroxylation) Safrole is first metabolized in the liver by Cytochrome P450 (CYP) enzymes.[4][11] This enzymatic reaction hydroxylates the 1'-carbon of the allyl side chain, producing 1'-Hydroxysafrole.[4][6] This step is essential for "unmasking" the carcinogenic potential of the molecule.

Step 2: Phase II Metabolism (Sulfation) While more carcinogenic than safrole, 1'-Hydroxysafrole is not the final reactive species. It undergoes further metabolism, primarily through sulfation by sulfotransferase (SULT) enzymes in the liver cytosol.[8] This reaction conjugates a sulfate group to the 1'-hydroxyl group, forming 1'-sulfooxysafrole .[4][8] This sulfate ester is highly unstable and is considered the ultimate carcinogenic metabolite. It spontaneously breaks down to form a highly reactive carbocation, an electrophile that aggressively seeks to react with nucleophilic sites on cellular macromolecules like DNA.[6]

While other potential reactive metabolites, such as 1'-hydroxysafrole-2',3'-oxide, were also investigated, the evidence strongly pointed to the sulfate ester as the primary ultimate carcinogen in the liver.[8][9]

Caption: Metabolic activation of safrole to its ultimate carcinogenic form.

The Molecular Mechanism: Covalent Binding to DNA

The genotoxicity of 1'-Hydroxysafrole is rooted in the ability of its ultimate metabolite to form covalent bonds with DNA, creating DNA adducts .[12] The highly electrophilic carbocation generated from 1'-sulfooxysafrole attacks electron-rich (nucleophilic) sites on DNA bases.

Identification of Key DNA Adducts

Early in vitro and in vivo experiments using radiolabeled [³H]-1'-hydroxysafrole demonstrated its binding to hepatic DNA, RNA, and proteins.[8] Through painstaking chemical analysis and comparison with synthetic standards, researchers identified the specific structures of these adducts. The primary targets were found to be the N² position of guanine and the N⁶ position of adenine.[13]

Key adducts identified include:

The formation of these bulky adducts distorts the DNA helix. If these lesions are not removed by the cell's DNA repair machinery before replication, they can cause mispairing of bases, leading to permanent mutations in critical genes (e.g., proto-oncogenes or tumor suppressor genes), which is a foundational step in the initiation of cancer.[14]

Caption: The genotoxic mechanism of 1'-Hydroxysafrole's ultimate metabolite.

Self-Validating Experimental Protocols

The trustworthiness of these early findings rests on robust and logical experimental designs. Below are representative protocols that illustrate the self-validating nature of the research.

Protocol 1: In Vivo Carcinogenicity Bioassay in Mice (Representative)

This protocol is a composite based on the methodologies described in the early studies by Miller, Borchert, and colleagues.[7]

-

Animal Model: Pre-weanling (1-day-old) male B6C3F1 mice are used due to their susceptibility to liver tumor induction.

-

Grouping: Animals are randomly assigned to three groups (n=30-50 per group):

-

Group A (Test): 1'-Hydroxysafrole.

-

Group B (Reference): Safrole.

-

Group C (Control): Vehicle (e.g., trioctanoin).

-

-

Compound Administration:

-

Compounds are dissolved in the vehicle.

-

Each pup receives a series of subcutaneous (s.c.) injections on days 1, 7, 14, and 21 of life. The total dose is calculated to be equimolar between Groups A and B (e.g., 9.5 µmoles total).

-

Causality Check: Using equimolar doses ensures that any difference in outcome is due to the chemical structure, not the number of molecules administered.

-

-

Observation Period: Animals are weaned and housed under standard conditions for 12-16 months. They are monitored for general health and palpable masses.

-

Rationale: A long observation period is required for tumors to develop.

-

-

Endpoint Analysis:

-

At the end of the study, all surviving animals are euthanized.

-

A complete necropsy is performed, with special attention to the liver.

-

Livers are weighed, and the number and size of all visible tumors are recorded.

-

Liver tissue and any observed tumors are fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histopathological examination by a qualified pathologist.

-

Validation: Histopathology confirms the presence of neoplasms (e.g., hepatocellular adenomas, carcinomas) and distinguishes them from non-cancerous lesions.

-

-

Data Analysis: Tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) are compared between groups using appropriate statistical tests (e.g., Fisher's exact test).

Caption: Workflow for a comparative in vivo carcinogenicity bioassay.

Protocol 2: In Vitro Metabolic Activation and Macromolecular Binding

This protocol demonstrates how the metabolic conversion and binding to nucleic acids were studied in vitro.[8]

-

Preparation of Liver Fractions:

-

Livers are harvested from untreated rats or mice.

-

The tissue is homogenized in a suitable buffer.

-

Differential centrifugation is used to separate the liver homogenate into the microsomal fraction (containing CYPs) and the cytosolic fraction (containing SULTs).

-

-

Incubation for Sulfation-Dependent Binding:

-

The liver cytosol fraction is incubated at 37°C.

-

The reaction mixture contains [³H]-1'-hydroxysafrole, RNA (as a nucleophilic trap), and the sulfating cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

A control reaction is run without PAPS.

-

Causality Check: The requirement of PAPS for binding to RNA validates that the reaction is dependent on sulfotransferase activity.

-

-

RNA Isolation and Analysis:

-

After incubation, the RNA is re-isolated and purified to remove any unbound radiolabeled material.

-

The amount of radioactivity incorporated into the RNA is measured by liquid scintillation counting.

-

-

Interpretation: A significantly higher level of radioactivity in the RNA from the PAPS-containing incubation compared to the control indicates that a sulfate-dependent metabolite of 1'-Hydroxysafrole is responsible for the covalent binding.

Conclusion and Regulatory Impact

The early research on 1'-Hydroxysafrole was a landmark in toxicology and cancer research. It provided a clear and elegant demonstration of the principle of metabolic activation, showing that the parent compound is not always the direct-acting agent.

-

1'-Hydroxysafrole is a proximate hepatocarcinogen , significantly more potent than its parent compound, safrole.[7]

-

Its carcinogenicity is mediated through further metabolic activation via sulfation to form 1'-sulfooxysafrole , the ultimate electrophilic carcinogen.[4][8]

-

The mechanism of action is genotoxic , involving the formation of covalent DNA adducts , primarily at guanine and adenine bases.[8][13]

These definitive findings provided the scientific basis for regulatory actions worldwide, including the ban on safrole in food products.[4] The International Agency for Research on Cancer (IARC) has classified safrole in Group 2B, "possibly carcinogenic to humans," an evaluation that rests heavily on this strong and mechanistically well-defined evidence from animal studies.[3][5] The early work on 1'-Hydroxysafrole remains a textbook example of how to systematically investigate the mechanism of chemical carcinogenesis.

References

-

Borchert, P., Miller, J. A., Miller, E. C., & Shires, T. K. (1973). 1′-Hydroxysafrole, a Proximate Carcinogenic Metabolite of Safrole in the Rat and Mouse. Cancer Research, 33(3), 590–600. [Link]

-

Paini, A., et al. (2023). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. Toxins, 15(2), 94. [Link]

-

Carcinogenic Potency Database. (2007). 1'-hydroxysafrole. National Institute of Environmental Health Sciences. [Link]

-

Wislocki, P. G., Borchert, P., Miller, J. A., & Miller, E. C. (1976). The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens. Cancer Research, 36(5), 1686–1695. [Link]

-

Wislocki, P. G., Miller, E. C., Miller, J. A., McCoy, E. C., & Rosenkranz, H. S. (1977). Carcinogenic and Mutagenic Activities of Safrole, 1′-Hydroxysafrole, and Some Known or Possible Metabolites. Cancer Research, 37(6), 1883–1891. [Link]

-